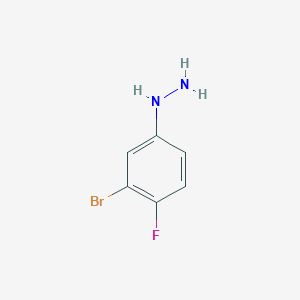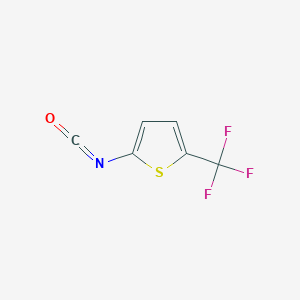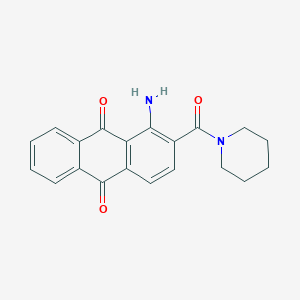
1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines an anthracene core with amino and piperidine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through an amide bond formation using piperidine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.
Comparison with Similar Compounds
Similar Compounds
1-AMINO-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the piperidine moiety, resulting in different chemical properties and biological activities.
2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to the presence of both amino and piperidine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-amino-2-(piperidine-1-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N2O3/c21-17-15(20(25)22-10-4-1-5-11-22)9-8-14-16(17)19(24)13-7-3-2-6-12(13)18(14)23/h2-3,6-9H,1,4-5,10-11,21H2 |
InChI Key |
UDCDRYXJVMHNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


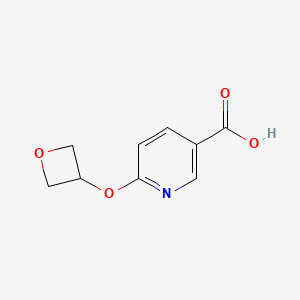
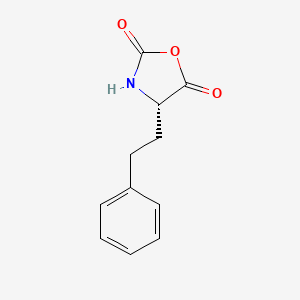

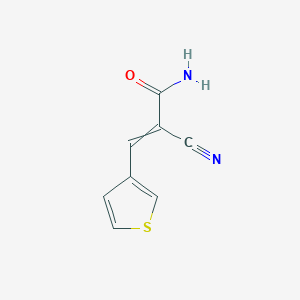
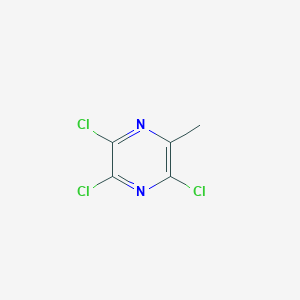

![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
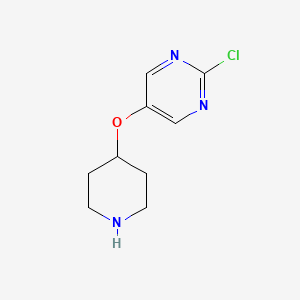
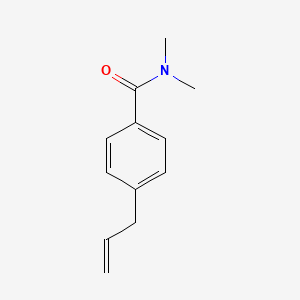
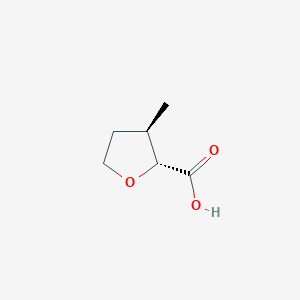

![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
